3-Matida mGluR1 Potency (IC50 6.3 μM) vs. LY367385 (IC50 8.8 μM) and CFMTI (IC50 2.3–2.6 nM): Comparative Antagonist Affinity
3-Matida inhibits rat mGluR1a with an IC50 of 6.3 μM, positioning it as a moderately potent competitive antagonist. In comparison, the structurally distinct competitive antagonist LY367385 exhibits an IC50 of 8.8 μM for inhibiting quisqualate-induced PI hydrolysis in the same receptor subtype, indicating that 3-Matida is approximately 1.4-fold more potent in this assay [1][2]. However, more recently developed allosteric antagonists such as CFMTI achieve substantially higher potency with IC50 values of 2.6 nM (human) and 2.3 nM (rat), representing a ~2,400-fold greater potency than 3-Matida .
| Evidence Dimension | mGluR1 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.3 μM (rat mGluR1a) |
| Comparator Or Baseline | LY367385: IC50 = 8.8 μM (rat mGluR1a); CFMTI: IC50 = 2.6 nM (human), 2.3 nM (rat) |
| Quantified Difference | 3-Matida is 1.4× more potent than LY367385 but ~2,400× less potent than CFMTI |
| Conditions | Rat mGluR1a expressed in BHK cells (3-Matida); quisqualate-induced PI hydrolysis (LY367385); recombinant human/rat mGluR1 (CFMTI) |
Why This Matters
3-Matida's intermediate potency makes it suitable for studies requiring reversible, surmountable mGluR1 blockade without the prolonged receptor occupancy associated with high-affinity allosteric antagonists.
- [1] Moroni F, Attucci S, Cozzi A, Meli E, Picca R, Scheideler MA, Pellicciari R, Noe C, Sarichelou I, Pellegrini-Giampietro DE. The novel and systemically active metabotropic glutamate 1 (mGlu1) receptor antagonist 3-MATIDA reduces post-ischemic neuronal death. Neuropharmacology. 2002 May;42(6):741-51. View Source
- [2] TargetMol. LY367385 hydrochloride Product Information. View Source
